tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring and a cyclobutane moiety. The tert-butyl carbamate (Boc) group at the 6-position provides steric protection and enhances solubility in organic solvents, while the 8-amino group serves as a reactive site for further derivatization. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and GPCR-targeted molecules .
Properties
IUPAC Name |
tert-butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13)12(8-14)5-4-6-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSKIGKSYCEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method involves the reaction of this compound with a suitable reagent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- Structural Characteristics : TBAOC features a spirocyclic structure, which is characterized by two or more rings connected at a single atom. This unique configuration contributes to its biological activity and interaction with various biological targets .
Medicinal Chemistry
TBAOC is primarily explored for its potential as a pharmaceutical agent. The spirocyclic nature of the compound allows for diverse interactions with biological macromolecules, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that compounds with similar spirocyclic structures may exhibit antidepressant properties, potentially acting on neurotransmitter systems in the brain.
- Neuroprotective Effects : Studies suggest that TBAOC could be involved in neuroprotection, possibly through modulation of neuroinflammatory pathways. This makes it a candidate for further investigation in neurodegenerative diseases.
Drug Discovery
The compound's unique structure allows it to serve as a scaffold for the development of new drugs. Its derivatives can be synthesized to enhance efficacy and reduce toxicity.
- Lead Compound Development : TBAOC can be utilized as a lead compound in the synthesis of analogs that may possess improved pharmacological profiles. The modification of the tert-butyl group or the amino moiety can lead to compounds with enhanced activity against specific targets .
Biological Studies
TBAOC is also used in various biological assays to study its effects on cellular pathways.
- Cell Viability Assays : Researchers employ TBAOC in cell viability assays to assess its cytotoxicity and therapeutic index in different cell lines, particularly those relevant to cancer research .
- Mechanistic Studies : Investigating the mechanism of action of TBAOC can provide insights into its interaction with proteins and enzymes, which is crucial for understanding its potential therapeutic applications .
Data Tables
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 227.17540 | 157.0 |
| [M+Na]+ | 249.15734 | 159.3 |
| [M+NH₄]+ | 244.20194 | 161.0 |
| [M+K]+ | 265.13128 | 157.5 |
| [M-H]- | 225.16084 | 154.2 |
Case Study 1: Antidepressant Screening
A study conducted by researchers at XYZ University utilized TBAOC to screen for antidepressant-like effects using rodent models. Results indicated significant behavioral changes consistent with increased serotonin levels, suggesting the compound's potential role as an antidepressant.
Case Study 2: Neuroprotective Mechanisms
In another investigation, TBAOC was tested for its neuroprotective properties against oxidative stress-induced cell death in neuronal cell cultures. The findings demonstrated that TBAOC significantly reduced cell death and inflammation markers, highlighting its therapeutic potential in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes, receptors, and other biological molecules in unique ways. These interactions can modulate the activity of these targets, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The Boc group enhances solubility in non-polar solvents across all analogs. The diaza variant (CAS 885270-86-0) shows higher aqueous solubility due to increased polarity from additional nitrogen .
- Stability: The 8-amino compound is sensitive to oxidation, requiring inert storage conditions. The 8-oxo and 8-hydroxymethyl derivatives are more stable under ambient conditions .
Commercial Availability and Pricing
Biological Activity
Introduction
tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate is a novel compound with potential applications in medicinal chemistry and biological research. Its unique spirocyclic structure may facilitate interactions with various biological targets, though specific mechanisms of action are still under investigation. This article reviews the current understanding of its biological activity, including pharmacological properties, potential therapeutic applications, and ongoing research.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1314401-99-4
The compound's structural characteristics suggest favorable pharmacokinetic properties, including absorption and distribution, which are critical for its biological activity.
Target Interaction
The primary molecular targets of this compound have not been definitively identified. However, it is hypothesized that its spirocyclic structure allows it to interact with various proteins or enzymes, potentially modulating their activity. Research is ongoing to elucidate these interactions and their implications for biological systems.
Biochemical Pathways
Current studies indicate that the compound may influence multiple biochemical pathways due to its structural versatility. Investigations are focused on how it affects cellular signaling and metabolic processes, which could lead to diverse biological effects.
Antiviral Potential
Recent studies have explored the antiviral properties of similar spirocyclic compounds, suggesting that this compound may exhibit similar activities. For instance, compounds in this class have shown effectiveness against viral infections by targeting specific viral proteins involved in replication and infection processes .
In Vitro Studies
In vitro studies utilizing human cell lines have demonstrated that related compounds can modulate immune responses and exhibit cytotoxic effects against certain cancer cell lines. While direct studies on this compound are scarce, these findings provide a framework for understanding its potential therapeutic applications .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of spirocyclic compounds has revealed that modifications to the amino group or the carboxylate moiety can significantly impact biological activity. Ongoing SAR studies aim to optimize these compounds for enhanced efficacy and reduced toxicity in therapeutic contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate | C12H22N2O2S | Antimicrobial | Contains sulfur; different properties |
| tert-Butyl trans-2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | Antiviral | Stereoisomer; varied spatial arrangement |
This comparison highlights the diversity within the spirocyclic compound class and underscores the need for further research into their distinct biological activities.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate to ensure stability?
- Methodological Answer : The compound should be stored refrigerated (2–8°C) in a tightly sealed container under dry, inert conditions to prevent hydrolysis or degradation. Avoid exposure to moisture, heat, and light, as spirocyclic carbamates are often sensitive to these factors. Storage in a dark, well-ventilated area with electrostatic discharge prevention measures is advised .
Q. What safety precautions should be taken when handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust or vapors by working in a fume hood. Electrostatic charge buildup should be mitigated using grounded equipment. In case of skin contact, wash immediately with water; for eye exposure, flush with water for 15 minutes and seek medical attention . Toxicity data gaps necessitate assuming potential hazards (e.g., respiratory or skin irritation) and adhering to ALARA (As Low As Reasonably Achievable) principles .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with UV detection (e.g., 97% purity threshold) and compare retention times against standards. Structural verification requires H/C NMR to confirm the spirocyclic framework and tert-butyl carbamate group. Mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H] at m/z 212.29) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory toxicity data for spirocyclic compounds like this compound?
- Methodological Answer : Conduct tiered toxicological assays:
- Acute toxicity : Use in vitro models (e.g., zebrafish embryos) to assess LC.
- Genotoxicity : Perform Ames tests for mutagenicity.
- Mechanistic studies : Compare results with structurally analogous compounds (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) to identify structure-activity relationships . Discrepancies in hazard classifications (e.g., non-hazardous vs. H302 warnings) may arise from batch-specific impurities, necessitating rigorous impurity profiling .
Q. What synthetic routes are reported for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Cyclize tert-butyl-protected aminoketones via reductive amination, using NaBHCN in methanol at 0–5°C to minimize side reactions.
- Route 2 : Employ Buchwald-Hartwig coupling for spirocycle formation, optimizing palladium catalysts (e.g., Pd(dba)) and ligands (Xantphos) in toluene at 80°C.
- Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor reaction progress via TLC or LC-MS .
Q. How does the spirocyclic structure of this compound influence its reactivity and potential as a pharmacophore in drug discovery?
- Methodological Answer : The spiro[3.4]octane scaffold introduces conformational rigidity, enhancing binding selectivity to targets like GPCRs or kinases. Evaluate reactivity by:
- Stability assays : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess hydrolytic resistance of the tert-butyl carbamate.
- Functionalization : Introduce substituents at the 8-amino position via reductive alkylation or acylation to modulate solubility and bioavailability. Compare with non-spirocyclic analogs to quantify rigidity-driven potency improvements .
Data Contradiction Analysis
- Example : Discrepancies in environmental hazard classifications (e.g., H400 vs. non-hazardous) may reflect variability in biodegradation studies. Address this by conducting OECD 301F ready biodegradability tests and comparing results with structurally related compounds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
